

2-Ethynyl-1,5-naphthyridine: A Versatile Building Block for Synthesis

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Compound of Interest

Compound Name: 2-Ethynyl-1,5-naphthyridine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-1,5-naphthyridine is a key heterocyclic building block with significant potential in medicinal chemistry and materials science. Its rigid, planar structure and the reactive terminal alkyne functionality make it an ideal scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of **2-ethynyl-1,5-naphthyridine**, with a focus on its utility in drug discovery and development. Detailed experimental protocols for its synthesis and subsequent elaboration, along with key quantitative data, are presented to facilitate its use in the laboratory.

Introduction

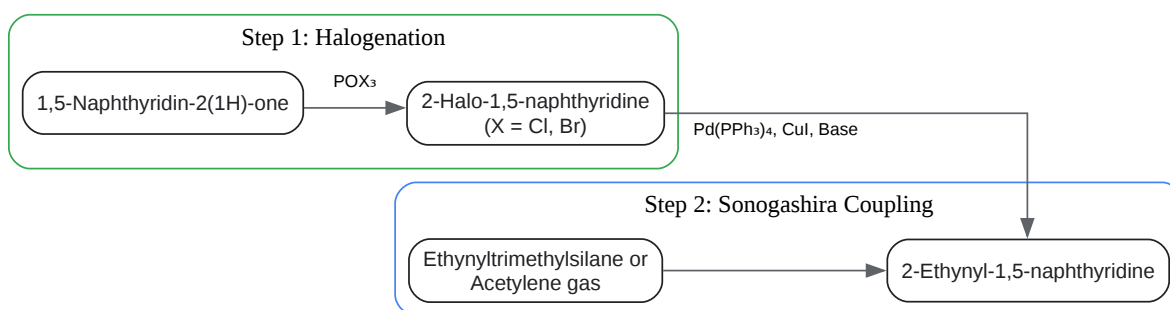
The 1,5-naphthyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.^{[1][2][3][4][5]} The incorporation of an ethynyl group at the 2-position introduces a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^{[6][7][8]} This allows for the efficient and regioselective construction of 1,2,3-triazole-linked conjugates, which have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.^{[9][10]}

This technical guide will detail the synthesis of **2-ethynyl-1,5-naphthyridine**, its key chemical properties, and its application as a building block in the synthesis of more complex molecules.

Synthesis of 2-Ethynyl-1,5-naphthyridine

The most common and efficient method for the synthesis of **2-ethynyl-1,5-naphthyridine** is the Sonogashira cross-coupling reaction.^{[11][12][13][14][15]} This reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. In this case, 2-chloro- or 2-bromo-1,5-naphthyridine is reacted with a protected or unprotected acetylene source.

A typical synthetic workflow is depicted below:



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Caption: Synthetic workflow for **2-ethynyl-1,5-naphthyridine**.

Experimental Protocol: Synthesis of 2-Ethynyl-1,5-naphthyridine via Sonogashira Coupling

This protocol is a representative procedure based on established Sonogashira coupling reactions.^[13]

Materials:

- 2-Bromo-1,5-naphthyridine
- Ethynyltrimethylsilane

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Toluene, anhydrous
- Tetrabutylammonium fluoride (TBAF), 1M in THF
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-1,5-naphthyridine (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.04 eq).
- Add anhydrous toluene and triethylamine (3.0 eq).
- To the stirred suspension, add ethynyltrimethylsilane (1.5 eq) dropwise.
- Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure. The crude product is the trimethylsilyl-protected **2-ethynyl-1,5-naphthyridine**.

- Dissolve the crude product in dichloromethane and cool to 0 °C.
- Add tetrabutylammonium fluoride (1.1 eq, 1M solution in THF) dropwise and stir at room temperature for 1 hour.
- Quench the reaction with water and extract with dichloromethane.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **2-ethynyl-1,5-naphthyridine**.

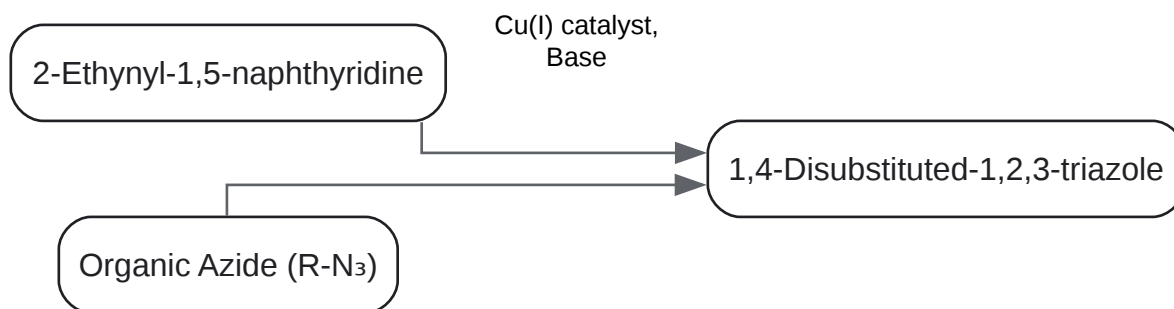
Physicochemical Properties

While specific experimental data for **2-ethynyl-1,5-naphthyridine** is not readily available in the cited literature, the following table presents expected and representative data based on analogous structures.

Property	Expected Value/Data
Molecular Formula	C ₁₀ H ₆ N ₂
Molecular Weight	154.17 g/mol
Appearance	Off-white to yellow solid
Melting Point	Not reported; likely >100 °C
¹ H NMR (CDCl ₃ , 400 MHz)	Expected signals: δ 8.8-9.2 (m, 2H, naphthyridine-H), δ 7.5-8.5 (m, 3H, naphthyridine-H), δ 3.2-3.5 (s, 1H, ethynyl-H)
¹³ C NMR (CDCl ₃ , 100 MHz)	Expected signals: δ 150-160 (naphthyridine-C), δ 120-145 (naphthyridine-C), δ 80-85 (alkyne-C)
IR (KBr, cm ⁻¹)	Expected characteristic peaks: ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1600, 1580 (C=C and C=N stretch)

Applications in Synthesis: The "Click" Reaction

The terminal alkyne of **2-ethynyl-1,5-naphthyridine** is a versatile functional group for carbon-carbon bond formation. A particularly powerful application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted-1,2,3-triazoles.^{[16][17][18]} This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for the synthesis of compound libraries for drug discovery.



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Caption: "Click" reaction of **2-ethynyl-1,5-naphthyridine**.

Experimental Protocol: Synthesis of a 1-(Aryl)-4-(1,5-naphthyridin-2-yl)-1H-1,2,3-triazole

This is a general procedure for the CuAAC reaction.^[9]

Materials:

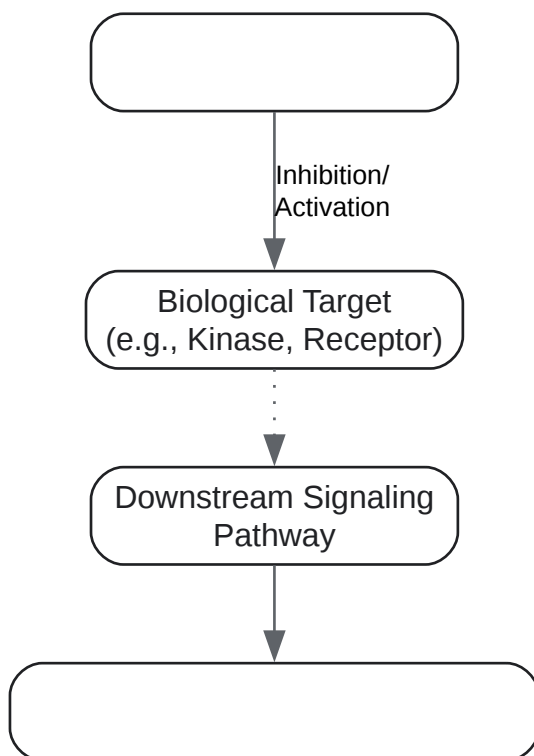
- **2-Ethynyl-1,5-naphthyridine**
- Aryl azide
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- tert-Butanol
- Water

Procedure:

- In a round-bottom flask, dissolve **2-ethynyl-1,5-naphthyridine** (1.0 eq) and the aryl azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.
- To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
- Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
- Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired triazole.

Applications in Drug Discovery

The 1,5-naphthyridine scaffold is a key component in a variety of therapeutic agents. The ability to easily introduce diverse substituents via the ethynyl group makes **2-ethynyl-1,5-naphthyridine** a valuable tool in drug discovery programs. The resulting triazole-linked naphthyridines have been investigated for a range of biological activities.[1][2]



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Caption: Potential mechanism of action for naphthyridine-triazole derivatives.

Conclusion

2-Ethynyl-1,5-naphthyridine is a highly valuable and versatile building block for synthetic chemistry. Its straightforward synthesis via the Sonogashira coupling and its efficient participation in click chemistry reactions provide a reliable platform for the construction of diverse and complex molecules. The demonstrated biological relevance of the 1,5-naphthyridine core suggests that derivatives of **2-ethynyl-1,5-naphthyridine** will continue to be important targets for the development of new therapeutic agents and functional materials. This

guide provides the necessary foundational information for researchers to incorporate this powerful building block into their synthetic strategies.

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